molecular formula C11H14FNO2 B8748910 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid

2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid

Katalognummer: B8748910
Molekulargewicht: 211.23 g/mol
InChI-Schlüssel: GPMPXWHKXRHNEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid is an organic compound that features a fluorinated phenyl group attached to an amino group, which is further connected to a butyric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid typically involves the reaction of 4-fluoroaniline with 3-methylbutyric acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-fluoroaniline and the carboxyl group of 3-methylbutyric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, while the butyric acid moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methyl-phenylamino)-3-methyl-butyric acid: Similar structure but with a methyl group instead of a fluorine atom.

    2-(4-Chloro-phenylamino)-3-methyl-butyric acid: Contains a chlorine atom instead of fluorine.

    2-(4-Bromo-phenylamino)-3-methyl-butyric acid: Features a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it unique compared to its analogs .

Eigenschaften

Molekularformel

C11H14FNO2

Molekulargewicht

211.23 g/mol

IUPAC-Name

2-(4-fluoroanilino)-3-methylbutanoic acid

InChI

InChI=1S/C11H14FNO2/c1-7(2)10(11(14)15)13-9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)

InChI-Schlüssel

GPMPXWHKXRHNEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)O)NC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.